molecular formula C15H13IO5S B2821918 4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate CAS No. 634592-87-3

4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No. B2821918
CAS RN: 634592-87-3
M. Wt: 432.23
InChI Key: LQJOKEISGANYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H13IO5S . It has a molecular weight of 432.23 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with formyl, iodo, and methoxy groups, and a sulfonate group attached to a 4-methylbenzene .

Scientific Research Applications

Intramolecular Nucleophilic Catalysis

Research by Shashidhar et al. (1997) on methanolysis of formylbenzenesulfonates highlights the catalytic involvement of aldehyde carbonyl groups in intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur. This study provides evidence for the catalytic roles these functional groups play, which could be relevant for understanding reactions involving similar compounds (Shashidhar, Rajeev, & Bhatt, 1997).

Synthesis and Structural Analysis

Pan et al. (2020) synthesized 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, emphasizing the importance of structural determination via NMR, HRMS, and IR for understanding the properties and potential applications of such compounds (Pan, Guo, Shen, Pan, Hu, Zheng, Maddaluno, & Durandetti, 2020).

Supramolecular Assembly and Noncovalent Interactions

Andleeb et al. (2018) investigated the solid-state structures of formylphenyl arylsulfonates to understand the role of noncovalent interactions in supramolecular architectures. This work, which analyzed hydrogen-bond, halogen-bond, and π-π interactions, could offer insights into designing materials with specific properties (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2018).

Corrosion Inhibition

Ehsani et al. (2015) synthesized derivatives like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, demonstrating its effectiveness as a corrosion inhibitor for metals in acidic environments. Such research indicates the potential industrial applications of formylbenzenesulfonate derivatives in protecting metals from corrosion (Ehsani, Moshrefi, & Ahmadi, 2015).

properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO5S/c1-10-3-5-12(6-4-10)22(18,19)21-15-13(16)7-11(9-17)8-14(15)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJOKEISGANYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.